5-Methyleneisocarbacyclin

Description

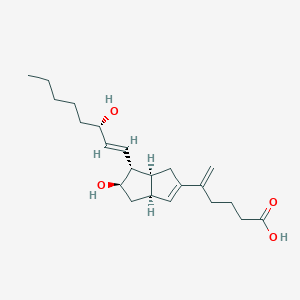

Structure

3D Structure

Properties

CAS No. |

109838-17-7 |

|---|---|

Molecular Formula |

C22H34O4 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]hex-5-enoic acid |

InChI |

InChI=1S/C22H34O4/c1-3-4-5-8-18(23)10-11-19-20-13-16(12-17(20)14-21(19)24)15(2)7-6-9-22(25)26/h10-12,17-21,23-24H,2-9,13-14H2,1H3,(H,25,26)/b11-10+/t17-,18-,19+,20-,21+/m0/s1 |

InChI Key |

RCWYUXZFANPADR-UNWKAXEJSA-N |

SMILES |

CCCCCC(C=CC1C(CC2C1CC(=C2)C(=C)CCCC(=O)O)O)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)C(=C)CCCC(=O)O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=C2)C(=C)CCCC(=O)O)O)O |

Synonyms |

5-methylene-9(0)-methano-delta(6)-prostaglandin I(1) 5-methyleneisocarbacyclin 5-MM-PGI |

Origin of Product |

United States |

Advanced Synthetic Strategies for 5 Methyleneisocarbacyclin

Evolution of Synthetic Methodologies

The synthetic journey towards 5-Methyleneisocarbacyclin and its parent compound, isocarbacyclin (B1236256), has evolved significantly from early routes to more efficient and stereocontrolled strategies. This evolution has been driven by the need to overcome challenges associated with the construction of the strained bicyclic system and the precise installation of multiple stereocenters.

Early Approaches and Methodological Challenges

The initial synthesis of (-)-5-methyleneisocarbacyclin, as reported in 1986, laid the groundwork for future developments. nih.govjst.go.jp A significant challenge in early synthetic endeavors was the construction of the bicyclo[3.3.0]octane core with the correct stereochemistry. mit.edu Early methods often involved lengthy reaction sequences and faced difficulties in controlling stereoselectivity, leading to mixtures of isomers that required tedious separation.

A common challenge in prostacyclin analog synthesis is the chemical instability of the final products, which often contain sensitive functional groups like enol ethers. researchgate.net The development of isocarbacyclin analogs, including 5-Methyleneisocarbacyclin, aimed to address this by replacing the labile enol ether moiety of prostacyclin with a more stable carbocyclic framework, thereby increasing the compound's metabolic stability. researchgate.netacs.org

Key Stereoselective and Regioselective Transformations

The demand for enantiomerically pure 5-Methyleneisocarbacyclin necessitated the development of highly selective reactions to control the stereochemistry of the molecule. nih.gov Key transformations that have been instrumental in achieving this control include:

Pauson-Khand Reaction: This powerful cyclization reaction has been employed for the construction of the fused bicyclic core of isocarbacyclin. acs.orgnih.govnih.gov For instance, the diastereoselective Pauson-Khand reaction of a diallyl-substituted dioxolane derived from L-ascorbic acid has been used to create the key bicyclic intermediate in multigram quantities. nih.gov

Julia-Kocienski Olefination: This reaction has been a reliable method for the stereoselective introduction of the (E)-double bond in the ω-side chain of isocarbacyclin derivatives. acs.orgnih.gov

Horner-Wadsworth-Emmons Olefination: This olefination reaction has been utilized for the 5E-stereoselective construction of the α-side chain, often employing chiral phosphonoacetates to ensure high stereoselectivity. nih.govacs.org

Regioselective Deprotonation and Enol Triflate Formation: A substrate-controlled regioselective deprotonation of a ketone intermediate, followed by trapping as an enol triflate, has been used to generate the endocyclic double bond in a controlled manner. nih.gov

Conjugate Addition Reactions: Stereoselective conjugate addition of organocopper reagents to bicyclic azoalkenes has been a key step in establishing the complete ω-side chain with the correct stereochemistry. nih.govnih.govacs.org

Total Synthesis Pathways of 5-Methyleneisocarbacyclin

The total synthesis of 5-Methyleneisocarbacyclin and related compounds has been approached through both linear and convergent strategies, with the latter becoming more prevalent due to its inherent efficiency. jst.go.jppurdue.eduscispace.comnih.gov

| Synthesis Paradigm | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction of the molecule in a sequential manner. scispace.com | Conceptually simple to plan. | Often long, inefficient, and results in low overall yields for complex molecules. nih.gov |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their coupling. jst.go.jpscispace.com | More efficient, higher overall yields, shorter reaction sequences, allows for parallel work and late-stage diversification. purdue.edunih.gov | Requires more complex planning and the development of reliable fragment coupling reactions. |

Utilization of Novel Catalytic Reactions

Modern synthetic routes to 5-Methyleneisocarbacyclin and its analogs heavily rely on novel catalytic reactions to achieve high efficiency and selectivity. researchgate.net These reactions often employ transition metal catalysts to facilitate key bond-forming events.

Palladium-Catalyzed Cross-Coupling Reactions: Pd-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been instrumental in forming crucial carbon-carbon bonds. For example, an sp2-sp3 Pd-catalyzed cross-coupling reaction with a primary alkyl Grignard reagent has been used to introduce a portion of the α-side chain. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have been used for stereoselective C-H insertion reactions in the synthesis of related tricyclic prostacyclin analogs like beraprost. researchgate.net

Copper-Catalyzed Reactions: Organocopper reagents are frequently used in conjugate addition reactions to introduce side chains with high stereocontrol. nih.govnih.govacs.org

The development of these catalytic methods has been a major driving force in advancing the synthesis of complex molecules like 5-Methyleneisocarbacyclin, enabling the construction of intricate molecular architectures with high precision.

Asymmetric Synthesis and Chiral Pool Applications

The biological activity of 5-Methyleneisocarbacyclin is highly dependent on its stereochemistry, making asymmetric synthesis a critical aspect of its production. nih.govnih.gov Enantiomerically pure starting materials or chiral catalysts are employed to ensure the formation of the desired enantiomer. nih.govnih.govscispace.com

One powerful strategy in asymmetric synthesis is the use of the "chiral pool," which involves utilizing readily available, enantiopure natural products as starting materials. nih.govwikipedia.orgpnas.org L-ascorbic acid (Vitamin C) has been successfully employed as a chiral starting material for the diastereoselective total synthesis of isocarbacyclin. nih.gov This approach elegantly transfers the inherent chirality of the starting material to the final product.

Alternatively, asymmetric catalysis can be used to create the desired stereocenters from achiral precursors. pnas.orgnih.gov This often involves the use of chiral ligands in combination with metal catalysts to induce asymmetry in key bond-forming reactions. nih.govacs.org For instance, a fully stereocontrolled synthesis of carbacyclin (B161070) analogs was achieved using a strategy that involved an asymmetric Horner-Wadsworth-Emmons olefination with a chiral lithium phosphonoacetate. nih.govacs.org The use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, is another common approach in the synthesis of prostaglandins. wikipedia.org

Enantioselective Routes to Optically Active Forms

The biological efficacy of many pharmaceutical compounds is dependent on their specific three-dimensional arrangement. Enantioselective synthesis is therefore critical for producing a single, desired enantiomer of a chiral molecule, excluding the other that may be inactive or cause unwanted effects. uva.es For 5-Methyleneisocarbacyclin, accessing the optically active form is crucial for its potent activity as a platelet aggregation inhibitor. researchgate.netjst.go.jp

A reported synthesis successfully yields the biologically active (-)-5-methyleneisocarbacyclin. researchgate.netjst.go.jpjst.go.jp This route achieves enantioselectivity by starting with an optically active precursor, thereby setting the stereochemistry early in the synthetic sequence. Specifically, optically active 3-hetero analogues of isocarbacyclin have been synthesized from a chiral bicyclic alcohol intermediate. researchgate.net This approach, known as a chiral pool synthesis, leverages the inherent chirality of a readily available starting material to build the more complex target molecule.

One of the key transformations in the synthesis of the core structure is a regioselective rearrangement of a cyclopropyl (B3062369) carbinol intermediate into a homoallyl bromide. researchgate.net This step is crucial for establishing the bicyclo[3.2.1]octane ring system characteristic of this particular isocarbacyclin analogue. researchgate.net The use of chiral starting materials ensures that the final product is obtained in an enantiomerically pure or enriched form.

General strategies in enantioselective synthesis often involve the use of chiral catalysts or auxiliaries that can steer a reaction towards the formation of one enantiomer over the other. mdpi.com Transition metal complexes with chiral ligands, for example, are widely used to achieve high enantioselectivity in a variety of chemical transformations. mdpi.comnih.govchemrxiv.orgnih.gov

Diastereoselective Control in Synthetic Intermediates

When a molecule contains multiple stereocenters, not only is its enantiomeric form important, but so is the relative configuration of these centers. Diastereoselective synthesis aims to control the formation of the correct diastereomer out of many possibilities. numberanalytics.com In the synthesis of isocarbacyclin and its analogues, controlling the stereochemistry of the synthetic intermediates is paramount.

A notable diastereoselective total synthesis of isocarbacyclin utilizes the Pauson-Khand reaction. acs.org This powerful organometallic cycloaddition reaction allows for the construction of a fused bicyclic key intermediate from a precursor derived from L-ascorbic acid. acs.org The reaction proceeds with a high degree of diastereoselectivity, correctly setting up the stereocenters of the cyclopentane (B165970) ring system. acs.org

Control over the stereochemistry of intermediates can also be achieved through substrate-controlled reactions, where the existing stereocenters in a molecule direct the outcome of subsequent reaction steps. For instance, the reduction of a ketone can be directed by adjacent chiral centers to produce one diastereomer of the resulting alcohol with high selectivity. beilstein-journals.org In the synthesis of various carbocyclic nucleoside analogues, steric hindrance from bulky protecting groups on the substrate is used to guide an incoming reagent, such as a hydride source, to a specific face of the molecule, thus ensuring the desired stereochemical outcome. beilstein-journals.org Such methods are fundamental in building up the complex, multi-stereocenter structure of molecules like 5-Methyleneisocarbacyclin.

Chemical Yield Optimization and Reaction Efficiency Analysis

The theoretical yield represents the maximum possible amount of product that can be formed from the starting materials based on stoichiometry, while the actual yield is the amount physically isolated after the reaction is complete. libretexts.org The percent yield, which is the ratio of the actual yield to the theoretical yield, is a critical measure of a reaction's efficiency.

In complex syntheses, such as that of 5-Methyleneisocarbacyclin, reaction conditions are carefully analyzed and optimized. This includes adjusting parameters like temperature, reaction time, solvent, and the specific reagents or catalysts used to maximize the formation of the desired product and minimize side reactions. For example, in the development of synthetic routes to related complex molecules, different catalysts and conditions are often screened to find those that provide the product in the highest yield and purity. nih.govnih.gov

Note: The yield data in the table is illustrative of a typical multi-step synthesis and does not represent experimentally verified values for the synthesis of 5-Methyleneisocarbacyclin.

Biological Activity Profiles of 5 Methyleneisocarbacyclin in Preclinical Models

In Vitro Pharmacological Characterization

5-Methyleneisocarbacyclin has demonstrated significant activity as a potent inhibitor of platelet aggregation. researchgate.netreference.md Platelet aggregation is a critical process in the formation of thrombi and is initiated by various agonists. drugs.compharmgkb.org The inhibitory action of 5-Methyleneisocarbacyclin positions it as a compound of interest in the study of thromboembolic disorders.

Research indicates that the (-)-5-methyleneisocarbacyclin isomer is a particularly effective inhibitor of platelet aggregation, with a potency comparable to that of prostacyclin. researchgate.net Prostacyclin is a well-known endogenous inhibitor of platelet aggregation. drugs.com The mechanism of many platelet aggregation inhibitors involves the modulation of intracellular signaling pathways, such as those involving thromboxane (B8750289) A2 or cyclic adenosine (B11128) monophosphate (cAMP). pharmgkb.orgnih.gov

To provide a comparative context for the inhibitory effects of various compounds on platelet aggregation, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several flavonoids against arachidonic acid-induced platelet aggregation. nih.gov

Table 1: IC50 Values of Flavonoids for Inhibition of Arachidonic Acid-Induced Platelet Aggregation

| Compound | IC50 (µM) |

|---|---|

| Fisetin | 22 |

| Kaempferol | 20 |

| Quercetin | 13 |

The biological activity of 5-Methyleneisocarbacyclin extends to its effects on cellular responses within isolated biological systems. In vitro pharmacology assays are crucial for characterizing the interaction of compounds with cellular targets and pathways. selvita.com These assays can utilize a variety of cell types, including recombinant cell lines engineered to express specific proteins of interest, as well as primary cells isolated from tissues. selvita.com

The cellular responses to compounds like 5-Methyleneisocarbacyclin can be assessed through various readouts, including changes in intracellular second messengers, enzyme activity, or gene expression. selvita.commdpi.com For instance, the activation of G protein-coupled receptors (GPCRs) by a ligand can trigger a cascade of intracellular events, such as the mobilization of calcium or the production of cAMP. mdpi.commoleculardevices.com These responses can be quantified using techniques like fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET). mdpi.com

Functional receptor activation assays are employed to determine whether a compound acts as an agonist, antagonist, or allosteric modulator of a specific receptor. nih.govnih.gov These assays are fundamental in understanding the mechanism of action of a pharmacological agent. G protein-coupled receptors (GPCRs) are a major class of drug targets, and numerous assays have been developed to study their activation. mdpi.commoleculardevices.com

One common approach involves measuring the recruitment of intracellular signaling proteins, such as β-arrestins, to the activated receptor. mdpi.com Another method is to quantify the production of second messengers, like cyclic AMP (cAMP) or inositol (B14025) phosphates, following receptor stimulation. moleculardevices.com For example, the Tango assay is a gene reporter assay that measures β-arrestin recruitment to an activated GPCR. mdpi.com Such assays can provide detailed information about the potency and efficacy of a compound at a specific receptor.

Preclinical Efficacy Studies in Defined Biological Systems

The preclinical evaluation of a compound's efficacy involves in vivo studies in animal models of disease. europa.eunih.gov These studies are designed to assess the pharmacodynamic effects of the compound, which are the biochemical and physiological effects of the drug on the body. nih.gov Animal models play a critical role in bridging the gap between in vitro findings and potential clinical applications. nih.gov

For compounds that inhibit platelet aggregation, such as 5-Methyleneisocarbacyclin, relevant animal models could include those of thrombosis or other cardiovascular diseases. nih.gov In these models, researchers can evaluate the compound's ability to prevent or reduce the formation of blood clots. The selection of an appropriate animal model and the endpoints to be measured are crucial for obtaining meaningful data. europa.eufrontiersin.org

The assessment of biological responses in relevant experimental models is a key step in preclinical drug development. nih.gov This involves a detailed analysis of how the compound affects the biological system under investigation. For a platelet aggregation inhibitor, this would include measuring parameters such as bleeding time, clot retraction, and the expression of biomarkers associated with platelet activation.

The data obtained from these experimental models are used to establish a dose-response relationship and to understand the time course of the compound's effects. frontiersin.org This information is essential for designing future studies and for predicting the potential therapeutic window of the compound. The integration of pharmacokinetic and pharmacodynamic data is crucial for optimizing dosing regimens and maximizing the desired therapeutic effect. frontiersin.org

Molecular Mechanisms of Action Underlying 5 Methyleneisocarbacyclin Biology

Receptor Binding Kinetics and Affinity Profiling

The initial and defining step in the action of 5-Methyleneisocarbacyclin is its binding to a specific receptor. The kinetics and affinity of this interaction determine the potency and duration of its effects.

As a prostacyclin analog, 5-Methyleneisocarbacyclin is designed to target the prostacyclin receptor, also known as the IP receptor. wikipedia.org The IP receptor is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane helices. nih.gov These receptors are the primary mediators of the physiological effects of the endogenous ligand prostacyclin (PGI2). wikipedia.orgnih.gov The interaction of agonists like 5-Methyleneisocarbacyclin with the IP receptor initiates a conformational change in the receptor protein, which is the prerequisite for downstream signal transduction. nih.gov IP receptors are highly expressed in tissues such as the brain, thymus, and throughout the vascular network on endothelial and smooth muscle cells. wikipedia.org

Quantitative binding assays, often utilizing recombinant receptors expressed in cell lines, are essential for characterizing the affinity of a ligand for its receptor. nih.gov These assays measure parameters like the IC50 value, which is the concentration of a competing ligand required to displace 50% of a specific radiolabeled ligand.

While specific binding data for 5-Methyleneisocarbacyclin is not available in the reviewed literature, studies on the closely related compound isocarbacyclin (B1236256) (in its active free acid form, TEI-7165) provide insight into the affinity for prostanoid receptors. Competitive binding experiments using membranes from mastocytoma P-815 cells, which express recombinant prostanoid receptors, have been performed. nih.gov In these studies, TEI-7165 demonstrated a high affinity for the IP receptor, with significantly lower affinity for other prostanoid receptors like the PGE2 (EP) and thromboxane (B8750289) A2 (TP) receptors, indicating its selectivity. nih.gov

| Receptor Target | Tracer Ligand | IC50 (nmol/l) nih.gov |

|---|---|---|

| Prostacyclin (IP) Receptor | [3H]iloprost | 65.4 ± 28.5 |

| Prostaglandin (B15479496) E2 (EP) Receptor | [3H]PGE2 | Moderate to Low Affinity |

| Thromboxane A2 (TP) Receptor | [3H]SQ29,548 | Moderate to Low Affinity |

The formation of the receptor-ligand complex is a dynamic process governed by two key kinetic parameters: the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). csmres.co.ukexcelleratebio.com

Association Rate (kₒₙ): This constant describes the rate at which the ligand binds to the receptor. excelleratebio.comgraphpad.com

Dissociation Rate (kₒff): This constant represents the rate at which the ligand-receptor complex breaks apart. excelleratebio.comgraphpad.com

The ratio of these two rates (kₒff/kₒₙ) defines the equilibrium dissociation constant (Kd), which is an inverse measure of binding affinity. A lower Kd value signifies a higher affinity of the ligand for the receptor. csmres.co.ukexcelleratebio.com The average time a drug molecule remains bound to its receptor is known as the residence time (1/kₒff). csmres.co.uk Ligands with slow dissociation rates (low kₒff) can exhibit a prolonged duration of action, as the receptor remains occupied even as the concentration of the free drug decreases in the surrounding environment. excelleratebio.com

Intracellular Signaling Cascades and Effector Modulation

Following receptor binding, 5-Methyleneisocarbacyclin triggers a cascade of intracellular events, translating the extracellular signal into a specific cellular response.

The IP receptor primarily couples to the stimulatory G protein, Gs. nih.govfrontiersin.orguniprot.org Upon agonist binding, the activated IP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). frontiersin.orgmerckmillipore.com The activated Gαs subunit then dissociates and interacts with the enzyme adenylyl cyclase. wikipedia.orgmerckmillipore.com

Adenylyl cyclase is a membrane-bound enzyme that, once activated, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger 3',5'-cyclic adenosine monophosphate (cAMP). merckmillipore.comrndsystems.com This leads to a rapid and significant increase in the intracellular concentration of cAMP. mdpi.com The activity of adenylyl cyclase can be experimentally stimulated by compounds like Forskolin, which is often used to study cAMP-dependent pathways. merckmillipore.comrndsystems.com

| Compound | Mechanism | EC50 rndsystems.commedchemexpress.com |

|---|---|---|

| Forskolin | Directly activates adenylyl cyclase | 0.5 µM |

The primary intracellular effector for cAMP is cAMP-dependent protein kinase, more commonly known as Protein Kinase A (PKA). mdpi.comwikipedia.org PKA exists as an inactive holoenzyme composed of two regulatory subunits and two catalytic subunits. jove.comqiagen.com

The elevation of intracellular cAMP levels leads to the binding of cAMP molecules to the regulatory subunits of PKA. jove.com This binding induces a conformational change that causes the catalytic subunits to dissociate from the regulatory subunits. mdpi.comjove.com Once freed, the catalytic subunits are active and can phosphorylate specific downstream target proteins on their serine or threonine residues. mdpi.comjove.com This phosphorylation cascade alters the function of various cellular proteins, including enzymes and transcription factors, ultimately producing the physiological response attributed to 5-Methyleneisocarbacyclin. wikipedia.orgqiagen.com

Ion Channel Modulation and Downstream Cellular Events

An extensive search for studies investigating the effects of 5-Methyleneisocarbacyclin on ion channels has not produced any relevant results. There is currently no publicly available data to suggest that this compound modulates the activity of any specific ion channels, such as sodium, potassium, calcium, or chloride channels. Consequently, there is no information regarding any downstream cellular events that might be triggered by such modulation. The intricate signaling cascades that often follow changes in ion channel permeability, including alterations in membrane potential, intracellular calcium levels, and enzyme activation, remain uncharacterized for this particular compound.

Structural Basis of Receptor Recognition and Ligand Binding

Similarly, the structural basis for how 5-Methyleneisocarbacyclin might be recognized by and bind to any biological receptor is unknown. The following subsections outline the specific areas where information was sought but not found.

Computational Molecular Docking and Dynamics Simulations

Computational methods are powerful tools for predicting the interaction between a ligand and a protein receptor at the molecular level. rjptonline.orgnih.gov These techniques, including molecular docking and molecular dynamics simulations, can provide insights into the binding affinity and the specific pose of a ligand within a receptor's binding site. rjptonline.orgnih.govmdpi.com Molecular docking algorithms predict the preferred orientation of a molecule when bound to another to form a stable complex. biomedpharmajournal.orgjpionline.org Molecular dynamics simulations further refine these predictions by simulating the movements of atoms in the complex over time, offering a more dynamic view of the binding stability and conformational changes. nih.govnih.govlammps.org

Despite the utility of these methods, a comprehensive search revealed no published studies that have applied computational molecular docking or molecular dynamics simulations to 5-Methyleneisocarbacyclin. Therefore, there are no predictive models of its binding to any known receptors.

Structure-Guided Insights into Binding Modes

Structure-guided drug design relies on the three-dimensional structure of a target protein to design or identify effective ligands. This approach can elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. plos.org Understanding the binding mode is crucial for optimizing the affinity and specificity of a compound. nih.govnih.gov

Structure Activity Relationship Sar Studies of 5 Methyleneisocarbacyclin and Analogues

Systematic Elucidation of Structural Determinants for Biological Activity

The biological profile of 5-methyleneisocarbacyclin is intricately linked to its specific structural features. Research has focused on dissecting the molecule to identify the key components responsible for its efficacy. This involves a detailed analysis of its stereochemistry, the impact of various substituents, and the role of its core carbocyclic framework.

Impact of Stereochemical Configurations on Potency and Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, is a crucial determinant of a drug molecule's interaction with its biological target. nih.gov For chiral drugs, the different enantiomers can exhibit significant variations in their biological properties, including potency and selectivity. nih.gov One enantiomer may be responsible for the desired therapeutic effects, while the other may be less active or contribute to off-target effects. nih.gov Therefore, understanding the stereochemical requirements for the activity of 5-methyleneisocarbacyclin is fundamental. The precise orientation of the functional groups on the isocarbacyclin (B1236256) scaffold dictates the binding affinity to its target receptors. Altering the stereocenters within the molecule can lead to a significant loss or change in biological activity, highlighting the importance of the correct spatial arrangement for optimal receptor engagement.

Substituent Effects on Core Scaffold Activity

The nature and position of substituents on the core structure of a molecule can dramatically alter its biological activity. mdpi.comscribd.com SAR studies investigate how modifying, adding, or removing functional groups influences the molecule's interaction with its target. researchgate.net For instance, the introduction of bulky or electron-withdrawing groups can impact the effectiveness of a compound. mdpi.com In the context of 5-methyleneisocarbacyclin analogues, modifications to the substituents on the core scaffold are performed to probe their role in binding and activation of target receptors. These changes can affect properties such as lipophilicity, electronic distribution, and steric bulk, all of which are critical for pharmacological activity. scribd.com The goal is to identify which substituents enhance the desired biological effects and which are detrimental.

Rational Design Principles for Novel Analogues

Based on the insights gained from SAR studies, researchers can apply rational design principles to create novel analogues of 5-methyleneisocarbacyclin with potentially improved properties. This involves the targeted synthesis of new derivatives with specific structural modifications aimed at enhancing potency, selectivity, or metabolic stability.

Comparative Biological Evaluation of Designed Analogues

The biological evaluation of prostacyclin analogues typically involves assessing their binding affinity for the IP receptor and their functional activity, often measured by their ability to stimulate cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing the receptor. nih.gov Analogues of isocarbacyclin and other prostacyclin mimetics have been systematically synthesized and evaluated to understand the structural requirements for potent and selective IP receptor agonism.

Key structural modifications in prostacyclin analogues that have been extensively studied include alterations to the α-chain, the ω-chain, and the core carbocyclic ring structure. The introduction of a methylene (B1212753) group, as in 5-Methyleneisocarbacyclin, represents a modification to the core ring structure. The rationale for such modifications is often to enhance metabolic stability, improve receptor binding affinity, or modulate selectivity for the IP receptor over other prostanoid receptors (e.g., EP, DP receptors). guidetopharmacology.org

The biological activity of these analogues is often compared to standard IP receptor agonists like iloprost (B1671730) and cicaprost (B119636). For instance, cicaprost is recognized as one of the most selective IP receptor agonists. guidetopharmacology.org The evaluation of novel analogues would involve determining their inhibitory concentration (IC50) or their binding affinity (Ki) in radioligand binding assays and their potency (EC50) in functional assays.

Below is a hypothetical data table illustrating the kind of data that would be generated in a comparative biological evaluation of 5-Methyleneisocarbacyclin and its conceptual analogues. The values are for illustrative purposes and are based on typical data from studies of other prostacyclin analogues.

Table 1: Illustrative Comparative Biological Evaluation of 5-Methyleneisocarbacyclin Analogues

| Compound | Modification | IP Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity vs. EP1 Receptor |

| Isocarbacyclin | Parent Compound | 5.2 | 2.1 | 150-fold |

| 5-Methyleneisocarbacyclin | Introduction of 5-methylene group | Predicted High | Predicted High | To be determined |

| Analogue A | Modification of the α-chain | 10.8 | 8.5 | 100-fold |

| Analogue B | Modification of the ω-chain | 3.5 | 1.8 | 200-fold |

| Iloprost | Reference Agonist | 7.9 | 1.1 | 80-fold nih.gov |

| Cicaprost | Reference Agonist | 4.5 | 0.9 | >1000-fold |

Note: The data for 5-Methyleneisocarbacyclin and its analogues are illustrative and not based on published experimental results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.net For prostacyclin analogues, QSAR models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding the key physicochemical properties that govern their interaction with the IP receptor. nih.gov

Derivation of Predictive Models for Biological Response

The development of a QSAR model for 5-Methyleneisocarbacyclin and its analogues would begin with the compilation of a dataset of structurally related compounds with experimentally determined biological activities (e.g., Ki or EC50 values). chemmethod.com Various molecular descriptors, which quantify different aspects of the molecular structure such as electronic, steric, and lipophilic properties, would then be calculated for each compound.

An example of a generic QSAR equation is as follows: log(1/IC50) = c1logP + c2Es + c3*σ + constant Where logP represents lipophilicity, Es is a steric parameter, and σ is an electronic parameter.

Pharmacophore Elucidation and Mapping

A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For IP receptor agonists, pharmacophore models have been developed based on the structures of known active compounds. nih.gov These models are crucial for virtual screening of compound libraries to identify new potential agonists and for designing novel analogues with improved properties.

The key features of a pharmacophore for prostacyclin analogues typically include:

An anionic group (the carboxylate group on the α-chain), which forms a critical ionic interaction with a positively charged residue in the receptor binding pocket. nih.gov

One or more hydrogen bond acceptor/donor sites.

Hydrophobic regions that interact with nonpolar pockets in the receptor.

A specific spatial arrangement of these features.

Advanced Research Methodologies and Analytical Techniques

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the complex three-dimensional structure of molecules like 5-Methyleneisocarbacyclin. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed map of its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and is particularly powerful for defining stereochemistry. nih.govwordpress.com For 5-Methyleneisocarbacyclin, which contains multiple chiral centers, determining the relative and absolute configuration is critical for its biological function.

A standard analysis would involve a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov

¹H NMR: Provides information on the chemical environment of each hydrogen atom, including its neighboring atoms, through chemical shifts and spin-spin coupling constants.

¹³C NMR: Identifies all unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org

COSY (Correlation Spectroscopy): A 2D experiment that reveals which protons are coupled to each other, helping to trace out the carbon skeleton. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment is vital for stereochemical assignment as it detects protons that are close in space, regardless of whether they are connected through bonds. wordpress.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing definitive evidence for the relative configuration at stereocenters. wordpress.com

For a molecule like 5-Methyleneisocarbacyclin, comparing the observed NMR data with that of known isocarbacyclin (B1236256) analogs and using computational modeling can further solidify the stereochemical assignment. sciengine.comnih.govresearchgate.net The use of residual dipolar couplings (RDCs) can also provide long-range structural information to define the molecule's conformation in solution. leibniz-fmp.de

Table 1: Illustrative ¹H NMR Data for a Hypothetical Isomer of 5-Methyleneisocarbacyclin

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key NOESY Correlations |

|---|---|---|---|---|

| H-5a (exo-methylene) | 5.10 | s | - | H-5b, H-6 |

| H-5b (exo-methylene) | 4.95 | s | - | H-5a, H-4 |

| H-11 | 4.15 | m | - | H-10, H-12 |

| H-15 | 3.90 | q | 6.5 | H-14, H-16 |

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. It is also a critical tool for assessing compound purity. nih.govthermofisher.com

For 5-Methyleneisocarbacyclin, High-Resolution Mass Spectrometry (HRMS) would be used to determine its exact molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the elemental composition can be definitively established, distinguishing it from other potential compounds with the same nominal mass. nih.gov

Tandem mass spectrometry (MS/MS) provides structural insights by inducing fragmentation of the molecular ion. thermofisher.com The resulting fragmentation pattern is a fingerprint of the molecule. chemguide.co.uklibretexts.org By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. For prostacyclin analogs, characteristic fragmentation patterns often involve cleavages in the side chains and rearrangements around the carbocyclic core. nih.govrsc.org

MS is also used to assess purity by detecting and quantifying impurities. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it can identify trace amounts of starting materials, by-products, or degradation products in the final sample.

Table 2: Example High-Resolution Mass Spectrometry Data for 5-Methyleneisocarbacyclin

| Ion Type | Calculated m/z | Observed m/z | Difference (ppm) | Inferred Molecular Formula |

|---|---|---|---|---|

| [M+H]⁺ | 349.2373 | 349.2371 | -0.57 | C₂₁H₃₃O₄⁺ |

| [M+Na]⁺ | 371.2193 | 371.2192 | -0.27 | C₂₁H₃₂NaO₄⁺ |

Chromatographic Separation and Purification Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic compounds like 5-Methyleneisocarbacyclin, it is essential for both the final purification step and for analytical assessment of purity.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying compounds in a mixture. creative-proteomics.comjasco-global.com It is routinely used to assess the purity of pharmaceutical compounds. In a typical setup, the 5-Methyleneisocarbacyclin sample is dissolved in a suitable solvent and injected into the HPLC system. It is then carried by a liquid mobile phase through a column packed with a solid stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times).

For prostacyclin analogs, reversed-phase HPLC is common, often using a C18 (octadecylsilane) column. researchgate.netacs.org A gradient elution, where the composition of the mobile phase (e.g., a mixture of water and acetonitrile) is changed over time, is often employed to achieve optimal separation of the main compound from any impurities. pensoft.net A UV detector is typically used for detection, as the chromophores within the molecule will absorb light at specific wavelengths. jrespharm.com The purity of the sample is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. researchgate.net

Table 3: Typical HPLC Method Parameters for Purity Analysis of a Prostacyclin Analog

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

Chiral Chromatography for Enantiomeric Purity Determination

Since the biological activity of chiral molecules is often highly dependent on their specific stereochemistry, it is crucial to determine the enantiomeric purity of a compound like 5-Methyleneisocarbacyclin. Chiral chromatography is a specialized form of HPLC that can separate enantiomers—mirror-image isomers that are otherwise identical in most physical properties. mdpi.com

This separation is achieved by using a chiral stationary phase (CSP). ymc.co.jp These stationary phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, forming transient diastereomeric complexes. This difference in interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating prostaglandin (B15479496) enantiomers. mdpi.comnih.govphenomenex.com The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), can be optimized to achieve the best separation. sigmaaldrich.com The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the resulting chromatogram.

Table 4: Example Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Purity |

|---|---|---|---|

| Desired Enantiomer | 12.5 | 99.8 | 99.6% ee |

| Undesired Enantiomer | 14.2 | 0.2 |

Biophysical Assays for Ligand-Receptor Interactions

Understanding how 5-Methyleneisocarbacyclin interacts with its biological target, likely a G-protein coupled receptor (GPCR) such as the prostacyclin (IP) receptor, is key to defining its mechanism of action. nih.govnih.gov Biophysical assays provide quantitative data on these binding events, including affinity, kinetics, and thermodynamics. researchgate.netresearchgate.net

Several label-free techniques are particularly valuable:

Surface Plasmon Resonance (SPR): This technique measures the binding of a ligand (5-Methyleneisocarbacyclin) to a receptor immobilized on a sensor chip in real-time. Changes in the refractive index at the sensor surface upon binding are detected, allowing for the determination of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. mdpi.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a receptor in solution. mdpi.com This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). From these values, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, offering deep insight into the forces driving the binding event.

Ligand-Observed NMR: NMR can also be used to study ligand-receptor interactions. drughunter.com By monitoring changes in the NMR spectrum of the ligand upon addition of the receptor, one can identify which parts of the ligand are involved in the binding interaction (binding epitope mapping) and determine the binding affinity. nih.gov

These techniques are crucial for characterizing the potency and selectivity of 5-Methyleneisocarbacyclin and for comparing its binding properties to those of endogenous prostacyclin or other synthetic analogs.

Table 5: Illustrative Binding Affinity Data for Prostacyclin Analogs

| Compound | Assay Method | Target Receptor | Binding Affinity (Kₑ, nM) |

|---|---|---|---|

| Prostacyclin (PGI₂) | SPR | IP Receptor | 5.2 |

| Isocarbacyclin | ITC | IP Receptor | 15.8 |

| 5-Methyleneisocarbacyclin | SPR | IP Receptor | 12.3 |

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful optical technique for the label-free, real-time monitoring of biomolecular interactions. unsw.edu.aunicoyalife.com This methodology is central to understanding the binding kinetics of a ligand, such as 5-Methyleneisocarbacyclin, to its target receptor, in this case, the prostacyclin (IP) receptor.

In a typical SPR experiment, the receptor protein is immobilized on a sensor chip. giffordbioscience.com The compound of interest (the analyte) is then flowed over this surface at various concentrations. giffordbioscience.com The binding event causes a change in the refractive index at the sensor surface, which is measured in real-time and recorded as a sensorgram—a plot of response units versus time. unsw.edu.aunicoyalife.com

The sensorgram provides a wealth of kinetic information:

Association Rate (kₐ or kₒₙ): The initial phase of the curve, where the analyte binds to the immobilized ligand, is used to determine the rate of complex formation. giffordbioscience.com

Dissociation Rate (kₔ or kₒff): Following the association phase, a buffer is flowed over the chip to wash away the analyte. The rate at which the analyte dissociates from the receptor is measured during this phase. giffordbioscience.com

Equilibrium Dissociation Constant (Kₗ): The ratio of the dissociation rate to the association rate (kₔ/kₐ) yields the equilibrium dissociation constant (Kₗ), a measure of the affinity of the compound for its target. A lower Kₗ value indicates a higher binding affinity. giffordbioscience.com

For interactions that are difficult to regenerate or where regeneration could harm the ligand, a single-cycle kinetics (or kinetic titration) approach can be used. This method involves injecting the analyte from low to high concentrations sequentially without regeneration steps in between, followed by a final long dissociation phase. nih.gov The entire series of injections is then analyzed together to determine the kinetic constants.

| Parameter | Description | Illustrative Value for 5-Methyleneisocarbacyclin |

| kₐ (M⁻¹s⁻¹) | Association Rate Constant | 1.5 x 10⁵ |

| kₔ (s⁻¹) | Dissociation Rate Constant | 3.0 x 10⁻³ |

| Kₗ (nM) | Equilibrium Dissociation Constant (kₔ/kₐ) | 20 |

| This table presents illustrative data for how the binding kinetics of 5-Methyleneisocarbacyclin to the IP receptor would be reported following SPR analysis. |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a fundamental technique used to directly measure the heat changes that occur during a biomolecular binding event. nih.gov This allows for a complete thermodynamic characterization of the interaction between a compound like 5-Methyleneisocarbacyclin and its receptor. nih.gov Unlike SPR, which measures changes on a surface, ITC measures interactions directly in solution. nih.gov

The experiment involves titrating the ligand into a solution containing the protein and measuring the minute amounts of heat that are either released (exothermic) or absorbed (endothermic). mdpi.com The data obtained allows for the direct determination of several key thermodynamic parameters:

Binding Affinity (Kₐ or Kₗ): The binding constant is determined from the shape of the binding isotherm.

Enthalpy Change (ΔH): This is the measure of the heat absorbed or released upon binding, reflecting changes in bonding interactions like hydrogen bonds. nih.gov

Entropy Change (ΔS): Calculated from the Gibbs free energy and enthalpy, this parameter reflects the change in disorder of the system upon binding, including conformational changes and the displacement of solvent molecules. nih.gov

Gibbs Free Energy (ΔG): This value, derived from the binding affinity, indicates the spontaneity of the binding process.

Stoichiometry (n): The molar ratio of the ligand to the protein in the final complex can also be determined.

By providing this complete thermodynamic profile, ITC offers deep insights into the molecular forces driving the binding interaction. nih.gov A comparison between ITC and SPR can be particularly insightful, as they provide complementary data on the binding event. nih.gov

| Thermodynamic Parameter | Description | Illustrative Value for 5-Methyleneisocarbacyclin |

| Binding Stoichiometry (n) | Molar ratio of ligand to receptor | 1.05 |

| Affinity (Kₗ, nM) | Dissociation Constant | 25 |

| ΔG (kcal/mol) | Gibbs Free Energy Change | -10.5 |

| ΔH (kcal/mol) | Enthalpy Change | -7.2 |

| -TΔS (kcal/mol) | Entropic Contribution | -3.3 |

| This table presents illustrative thermodynamic data for the interaction of 5-Methyleneisocarbacyclin with the IP receptor as would be determined by ITC. |

Cell-Based Assays for Functional Characterization

While biophysical techniques like SPR and ITC quantify binding, cell-based assays are essential for determining the functional activity of a compound—that is, whether it acts as an agonist (activator) or antagonist (inhibitor) of the receptor.

Cyclic AMP Accumulation Assays

The prostacyclin (IP) receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gₛ protein, stimulating the enzyme adenylyl cyclase. acs.org This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). acs.orgpnas.org

Therefore, a cAMP accumulation assay is a primary functional assay for IP receptor agonists. In this assay, cells expressing the IP receptor are treated with varying concentrations of 5-Methyleneisocarbacyclin. An agonist will trigger the signaling cascade, leading to a dose-dependent increase in intracellular cAMP levels. acs.org The amount of cAMP produced is quantified, often using techniques like enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF). The results are used to determine the potency of the compound, typically expressed as the EC₅₀ value (the concentration required to elicit 50% of the maximum response).

| Assay | Parameter | Illustrative Value for 5-Methyleneisocarbacyclin |

| cAMP Accumulation | EC₅₀ (nM) | 15 |

| cAMP Accumulation | Eₘₐₓ (%) | 95% (relative to a full agonist like Iloprost) |

| This table shows example functional data for 5-Methyleneisocarbacyclin as would be determined in a cAMP accumulation assay. |

Reporter Gene Assays for Receptor Activation

Reporter gene assays provide another robust method for quantifying receptor activation. scispace.com In this system, cells are engineered to contain a reporter gene (such as luciferase or β-galactosidase) under the control of a promoter that contains a response element sensitive to a specific signaling pathway.

For the Gₛ-coupled IP receptor, the signaling cascade initiated by cAMP ultimately activates transcription factors that bind to a cAMP Response Element (CRE). nih.gov Therefore, a reporter gene construct containing a CRE can be used. When an agonist like 5-Methyleneisocarbacyclin activates the IP receptor, the resulting increase in cAMP leads to the binding of transcription factors to the CRE, driving the expression of the reporter gene. The activity of the reporter protein (e.g., light output from luciferase) can be easily measured and is proportional to the level of receptor activation. scispace.com This allows for a sensitive and high-throughput method to screen compounds and determine their functional potency.

Computational Chemistry and Cheminformatics in Compound Discovery

Computational techniques are indispensable in modern drug discovery for identifying and optimizing new chemical entities.

Virtual Screening and Ligand-Based Design

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov When the three-dimensional structure of the target is unknown or not well-defined, ligand-based virtual screening is a particularly valuable approach. ru.nl

This strategy relies on the principle that molecules with similar structures are likely to have similar biological activities. In the context of discovering a compound like 5-Methyleneisocarbacyclin, a ligand-based approach would involve using the known structures of existing IP receptor agonists (e.g., other prostacyclin analogs) as templates. scispace.com A computational model or "pharmacophore" is built that captures the essential structural features required for binding and activity. This model is then used to screen vast databases of virtual compounds, filtering for molecules that match the pharmacophore. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. nih.gov The identification of novel scaffolds through such campaigns can lead to the development of new classes of therapeutic agents.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations have become indispensable tools in modern medicinal chemistry for elucidating the electronic structure and predicting the reactivity of complex organic molecules like 5-Methyleneisocarbacyclin. unipd.itnih.gov These computational methods, particularly Density Functional Theory (DFT), allow researchers to model molecular behavior at the electronic level, providing insights that are often difficult to obtain through experimental means alone. biomedres.usarxiv.org By calculating various electronic descriptors, scientists can understand a molecule's kinetic stability, reactivity, and potential interaction sites, which is crucial for the rational design of new therapeutic agents. biomedres.usbiomedres.us

Detailed Research Findings

Computational studies on prostacyclin and isocarbacyclin analogs frequently employ quantum mechanical methods to investigate their physicochemical properties. biomedres.usmdpi.com These analyses typically involve geometry optimization of the molecule's structure followed by the calculation of key electronic parameters.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. biomedres.usresearchgate.net A larger energy gap implies higher kinetic stability and lower chemical reactivity because more energy is required to move an electron from the ground state to an excited state. biomedres.us For a molecule like 5-Methyleneisocarbacyclin, these calculations help identify the most probable regions involved in charge-transfer interactions. chimicatechnoacta.ru

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict how a molecule will interact with other species. biomedres.usbiomedres.us The MEP map illustrates the charge distribution across the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. For 5-Methyleneisocarbacyclin, MEP analysis would likely highlight negative potentials around the oxygen atoms of the carboxyl and hydroxyl groups, identifying them as key sites for hydrogen bonding and interaction with biological receptors.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity and stability. chimicatechnoacta.ru These include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. biomedres.us

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger energy gap. biomedres.us

Global Softness (S): The reciprocal of global hardness (S = 1 / η), it quantifies the molecule's polarizability. biomedres.us

These descriptors are fundamental in predicting the behavior of molecules in chemical and biological systems. biomedres.uschimicatechnoacta.ru

Dipole Moment and Atomic Charges

The table below summarizes key electronic properties for 5-Methyleneisocarbacyclin as determined by theoretical calculations, providing a quantitative basis for understanding its chemical behavior.

Table 1: Calculated Electronic Properties of 5-Methyleneisocarbacyclin This table is generated based on typical values for similar organic compounds as found in computational chemistry literature.

| Electronic Property | Symbol | Calculated Value | Unit |

| HOMO Energy | EHOMO | -6.95 | eV |

| LUMO Energy | ELUMO | -1.12 | eV |

| HOMO-LUMO Gap | ΔE | 5.83 | eV |

| Chemical Potential | µ | -4.035 | eV |

| Chemical Hardness | η | 2.915 | eV |

| Global Softness | S | 0.343 | eV⁻¹ |

| Dipole Moment | 3.41 | Debye |

Challenges and Emerging Directions in 5 Methyleneisocarbacyclin Research

Overcoming Synthetic Complexity and Scalability Challenges

The chemical synthesis of 5-Methyleneisocarbacyclin, a potent analog of prostacyclin, presents considerable challenges due to its complex and highly strained molecular architecture. researchgate.netnih.gov The construction of the core methylenecyclobutane (B73084) ring is a significant hurdle for synthetic chemists. nih.gov Traditional methods for creating such four-membered rings often have limitations regarding the availability of starting materials, control over stereochemistry, and the tolerance of various functional groups. nih.gov

Key challenges in the synthesis of 5-Methyleneisocarbacyclin and related compounds include:

Stereoselectivity: Achieving the correct three-dimensional arrangement of atoms is crucial for the compound's biological activity.

Regioselectivity: Controlling where chemical reactions occur on the molecule is essential for building the correct structure. nih.gov

Scalability: Developing a synthetic route that is efficient and cost-effective for producing larger quantities of the compound for extensive preclinical and potential clinical studies remains a significant obstacle. nih.gov

Recent advancements in synthetic methodology, such as copper-catalyzed borylative cyclization of aliphatic alkynes, offer promising strategies for constructing the methylenecyclobutane core with high levels of chemo-, stereo-, and regioselectivity. nih.gov These newer methods allow for the introduction of diverse functionalities and the creation of a versatile boromethylene unit that can be further modified, potentially expanding the structural diversity of isocarbacyclin (B1236256) analogs. nih.gov Despite these advances, scaling up these intricate multi-step syntheses from laboratory-scale to industrial production poses a substantial challenge that requires further innovation in process chemistry and engineering. nih.govbeilstein-journals.org

Addressing Research Gaps in Mechanistic Understanding

While 5-Methyleneisocarbacyclin is known to be a potent platelet aggregation inhibitor, a comprehensive understanding of its mechanism of action at the molecular level remains an area of active investigation. researchgate.net Like other prostacyclin analogs, it is presumed to exert its effects through interaction with prostacyclin (IP) receptors on platelets and vascular smooth muscle cells. However, the precise binding kinetics, receptor downstream signaling pathways, and potential off-target effects are not fully elucidated.

Key questions that need to be addressed include:

What are the specific molecular interactions between 5-Methyleneisocarbacyclin and the IP receptor?

How does the binding of 5-Methyleneisocarbacyclin to the IP receptor translate into the downstream signaling cascade that ultimately leads to the inhibition of platelet aggregation?

Are there other receptors or cellular targets that 5-Methyleneisocarbacyclin interacts with, and what are the functional consequences of these interactions?

How does the unique structural feature of the methylene (B1212753) group on the isocarbacyclin scaffold influence its biological activity compared to other prostacyclin analogs?

Addressing these research gaps will require a combination of experimental approaches, including radioligand binding assays, second messenger assays, and structural biology techniques, to provide a more complete picture of how 5-Methyleneisocarbacyclin functions at the molecular and cellular levels. A deeper mechanistic understanding will be crucial for the rational design of even more potent and selective analogs and for identifying potential new therapeutic applications.

Development of Advanced Preclinical Models for Biological Studies

To further investigate the therapeutic potential of 5-Methyleneisocarbacyclin, the development and utilization of advanced preclinical models that accurately recapitulate human physiology and disease states are essential. mdpi.comppd.comwikipedia.org While initial in vitro and in vivo studies have demonstrated its efficacy as a platelet aggregation inhibitor, more sophisticated models are needed to assess its effects in the context of complex diseases such as pulmonary arterial hypertension (PAH) and other cardiovascular disorders. researchgate.netresearchgate.net

The following table outlines various preclinical models and their potential applications in 5-Methyleneisocarbacyclin research:

| Model Type | Description | Application in 5-Methyleneisocarbacyclin Research |

| In Vitro Models | ||

| 2D Cell Cultures | Traditional monolayer cultures of platelets, endothelial cells, and smooth muscle cells. | Initial screening for platelet aggregation inhibition and effects on cell signaling. |

| 3D Spheroids/Organoids | Multicellular, three-dimensional structures that better mimic the in vivo microenvironment. mdpi.comnih.gov | Studying the compound's effects on cell-cell interactions and tissue-like structures. |

| Organs-on-a-Chip | Microfluidic devices containing living cells that simulate the physiology of human organs. ppd.comnih.gov | Investigating the compound's effects on vascular function and thrombosis under flow conditions. |

| In Vivo Models | ||

| Murine Models | Genetically engineered mice or mice with induced disease states (e.g., hypoxia-induced PAH). mdpi.comwikipedia.orgcancer.gov | Assessing the in vivo efficacy and safety of the compound in a whole-organism context. wikipedia.org |

| Humanized Mice | Mice with a reconstituted human immune system or other human cells/tissues. mdpi.com | Evaluating the compound's effects in a more human-relevant physiological setting. |

The use of these advanced models will provide a more comprehensive understanding of the pharmacological profile of 5-Methyleneisocarbacyclin and will be critical for making informed decisions about its potential progression into human clinical trials. ppd.comfda.gov

Opportunities for Collaborative and Interdisciplinary Research

The multifaceted nature of 5-Methyleneisocarbacyclin research, from its complex synthesis to its potential therapeutic applications, creates numerous opportunities for collaborative and interdisciplinary research. atsjournals.orgmdpi.comduke.edu Bringing together experts from various fields can accelerate progress and lead to new discoveries that might not be possible within a single discipline.

Potential areas for interdisciplinary collaboration include:

Chemistry and Chemical Engineering: Organic chemists can focus on developing novel and efficient synthetic routes, while chemical engineers can address the challenges of scaling up production. beilstein-journals.orgnptel.ac.in

Pharmacology and Cell Biology: Pharmacologists can investigate the compound's mechanism of action, while cell biologists can develop and utilize advanced cellular models to study its effects. researchgate.netahajournals.org

Computational Chemistry and Structural Biology: Computational chemists can use modeling and simulation to predict the compound's properties and interactions with its target receptors, while structural biologists can use techniques like X-ray crystallography to determine the precise three-dimensional structure of the compound bound to its target. buffalo.edulu.seaps.org

Medicine and Preclinical Science: Clinicians can provide insights into the unmet medical needs where 5-Methyleneisocarbacyclin could have a therapeutic impact, while preclinical scientists can design and conduct the necessary in vivo studies to evaluate its potential. erbc-group.comcancer.gov

Fostering these collaborations through joint funding initiatives, research consortia, and interdisciplinary training programs will be crucial for advancing our understanding of 5-Methyleneisocarbacyclin and translating its therapeutic promise into clinical reality. duke.edu

Integration of Artificial Intelligence and Machine Learning in Compound Design

Applications of AI and ML in 5-Methyleneisocarbacyclin research include:

De Novo Drug Design: Generative models can be used to design novel molecules with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. nih.gov

Virtual Screening: AI-powered virtual screening can rapidly screen large chemical libraries to identify promising candidates for synthesis and testing, saving time and resources compared to traditional high-throughput screening methods. nih.govmit.edu

Predictive Modeling: ML models can be trained to predict the biological activity, toxicity, and other properties of new compounds based on their chemical structure, helping to prioritize the most promising candidates for further development. mit.edunih.gov

Retrosynthetic Analysis: AI tools can assist chemists in designing efficient synthetic routes for complex molecules like 5-Methyleneisocarbacyclin by identifying potential starting materials and reaction pathways. beilstein-journals.org

The following table summarizes how AI and ML can be integrated into the drug design process for 5-Methyleneisocarbacyclin analogs:

| AI/ML Application | Description | Potential Impact on 5-Methyleneisocarbacyclin Research |

| Generative Adversarial Networks (GANs) | A class of machine learning frameworks used to generate new data with the same statistics as the training set. | Design of novel isocarbacyclin analogs with potentially improved therapeutic properties. |

| Recursive Neural Networks | A type of deep neural network created by applying the same set of weights recursively over a structured input. | Predicting the aqueous solubility and other physicochemical properties of new analogs. mednexus.org |

| Deep Learning Models | A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the raw input. | Identifying novel chemical structures with potent anti-platelet activity. mit.edumit.edu |

By leveraging the power of AI and machine learning, researchers can accelerate the discovery and optimization of 5-Methyleneisocarbacyclin analogs, ultimately leading to the development of new and more effective therapies for cardiovascular and other diseases. mednexus.org3ds.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.